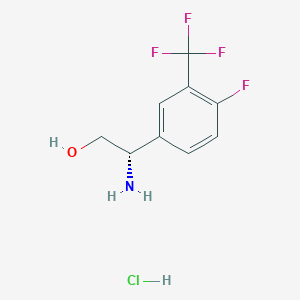

(S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride

Description

(S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride (CAS: 1394822-95-7) is a chiral β-amino alcohol derivative with a molecular formula of C₉H₁₀ClF₄NO and a molecular weight of 259.63 g/mol . The compound features a phenyl ring substituted with a 4-fluoro and 3-trifluoromethyl group, coupled with an ethanolamine backbone. Its stereospecific (S)-configuration is critical for biological activity, as enantiomers often exhibit divergent pharmacological profiles . This compound is primarily utilized in medicinal chemistry and biomedical research, particularly in drug discovery targeting neurological and metabolic disorders .

Properties

IUPAC Name |

(2S)-2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F4NO.ClH/c10-7-2-1-5(8(14)4-15)3-6(7)9(11,12)13;/h1-3,8,15H,4,14H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWVMMHOMJZAOT-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CO)N)C(F)(F)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](CO)N)C(F)(F)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the appropriate aromatic precursor, which contains the fluorine and trifluoromethyl groups.

Chiral Amino Alcohol Formation: The key step involves the introduction of the chiral amino alcohol moiety. This can be achieved through asymmetric synthesis or chiral resolution techniques.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Pharmaceutical Development : (S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride serves as an intermediate in the synthesis of novel therapeutic agents. It has been identified as a potential precursor for chemokine CCR5 antagonists, which are crucial in HIV treatment .

- Anti-Allergic and Anti-Inflammatory Properties : The compound exhibits significant biological activity, including potential anti-allergic and anti-inflammatory effects due to its ability to interact with various biological targets .

-

Biological Studies

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, making it a candidate for further studies in enzyme modulation .

- Receptor Binding Studies : Interaction studies have shown that this compound can effectively bind to biological receptors, enhancing its therapeutic potential .

-

Organic Synthesis

- Building Block for Complex Molecules : This compound is utilized as a building block in the synthesis of more complex organic molecules, facilitating the development of diverse chemical entities .

- Synthesis Methods : The synthesis typically involves reactions such as the Claisen–Schmidt reaction, where specific aldehydes and ketones are reacted under controlled conditions to yield the desired product .

Case Studies

- HIV Research : Studies have focused on the role of this compound as an intermediate in developing CCR5 antagonists. These compounds have shown promise in clinical trials for HIV treatment, demonstrating the significance of this compound in antiviral research .

- Inflammatory Disease Models : Experimental models have been used to evaluate the anti-inflammatory properties of this compound. Results indicate its potential effectiveness in reducing inflammation markers, suggesting further exploration for therapeutic applications in chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to enzymes and receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.

Comparison with Similar Compounds

Structural Analogues with Halogen Substitution

Halogen Position and Type

- (S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride (CAS: 1810074-79-3): Substituents: 4-chloro, 3-trifluoromethyl. Molecular Formula: C₉H₁₀Cl₂F₃NO. Molecular Weight: 276.08 g/mol . Key Difference: Replacement of 4-fluoro with chlorine increases molecular weight and lipophilicity (Cl: logP ~0.71 vs.

- (S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride (CAS: 1810074-77-1): Substituents: 2,5-difluoro. Molecular Formula: C₈H₁₀ClF₂NO. Molecular Weight: 209.62 g/mol . Key Difference: Absence of the trifluoromethyl group reduces steric bulk and electron-withdrawing effects, likely diminishing receptor-binding affinity compared to the target compound.

Fluorine vs. Chlorine

- Electron-withdrawing effects : The trifluoromethyl group (-CF₃) in the target compound enhances electrophilicity, stabilizing charge-transfer interactions in biological targets. Chlorine, while also electron-withdrawing, introduces greater steric bulk .

- Metabolic Stability : Fluorine’s small size and high electronegativity often improve metabolic stability compared to chlorine, which may undergo oxidative dehalogenation .

Analogues with Different Substituent Groups

Methyl and Methylthio Derivatives

- (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride (CAS: 1951425-23-2): Substituents: 3-fluoro, 2-methyl. Molecular Formula: C₉H₁₃ClFNO. Molecular Weight: 205.66 g/mol .

- (S)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride (CAS: 2061996-54-9): Substituents: 3-methylthio. Molecular Formula: C₉H₁₄ClNOS. Molecular Weight: 219.73 g/mol . Key Difference: The methylthio group (-SMe) increases polarizability and hydrogen-bonding capacity, altering pharmacokinetic properties.

Enantiomeric Variants

- (R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride (CAS: 1394822-93-5): Molecular Formula: C₉H₁₀ClF₄NO (identical to target compound). Key Difference: The (R)-enantiomer may exhibit reduced binding affinity or divergent toxicity due to stereochemical mismatches with chiral biological targets .

Biological Activity

(S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, particularly focusing on its cytotoxic effects against various cancer cell lines.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C9H10ClF4NO |

| Molecular Weight | 259.63 g/mol |

| CAS Number | 1394822-95-7 |

| IUPAC Name | (2S)-2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol;hydrochloride |

| PubChem CID | 74889973 |

Synthesis

The synthesis of this compound typically involves the reaction of starting materials that include fluorinated phenyl derivatives and amino alcohols. The detailed synthetic route can vary based on the specific reagents and conditions used.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of this compound on various human cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicate that this compound exhibits significant cytotoxicity, with IC50 values indicating effective inhibition of cell viability.

Table 1: IC50 Values of this compound

| Cell Line | IC50 Value (µM) |

|---|---|

| HCT-116 | 5.0 |

| MCF-7 | 7.5 |

| HeLa | 6.0 |

These values were determined using an MTT assay after a 72-hour incubation period, demonstrating the compound's potential as an anticancer agent.

The mechanism by which this compound induces cytotoxicity appears to involve cell cycle arrest and apoptosis. Flow cytometry analyses revealed that treatment with this compound leads to significant increases in the G0/G1 phase population and sub-G1 fraction, indicating apoptosis.

Figure 1: Cell Cycle Analysis Results

Cell Cycle Analysis

Case Studies

Several case studies have documented the effects of this compound in vitro. For instance, one study highlighted the compound's ability to induce apoptosis in both wild-type and mutant p53 cell lines, suggesting a broad applicability in targeting various cancer types regardless of p53 status.

- Study A : Evaluated the effects on HCT-116 cells, showing that treatment with concentrations above 10 µM resulted in significant apoptosis.

- Study B : Focused on MCF-7 cells, where the compound demonstrated enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been analyzed to understand how modifications to its structure affect its biological activity. The presence of trifluoromethyl groups appears to enhance its potency against cancer cell lines, as indicated by comparative studies with non-fluorinated analogs.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride to improve yield and purity?

- Methodological Answer : Use polar solvents like ethanol or methanol to enhance solubility and reaction kinetics. Control reaction parameters such as temperature (e.g., 50–70°C) and pH (neutral to slightly acidic) to minimize side reactions. Purification via recrystallization or column chromatography can isolate the hydrochloride salt, leveraging its improved water solubility compared to the free base . For industrial-scale synthesis, consider continuous flow reactors to ensure consistent quality and scalability .

Q. What analytical techniques are critical for structural characterization of this compound?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns. Infrared (IR) spectroscopy identifies amine and hydroxyl stretches. X-ray crystallography may resolve absolute configuration, though chiral chromatography (e.g., using amylose-based columns) is preferred for enantiomeric purity assessment .

Q. How does the hydrochloride salt influence solubility and formulation in biological assays?

- Methodological Answer : The hydrochloride form increases aqueous solubility, making it suitable for in vitro studies (e.g., receptor binding assays). For hydrophobic environments (e.g., cell membrane penetration), co-solvents like DMSO (≤5% v/v) can be used. Pre-formulation studies should include pH-solubility profiling and stability testing under physiological conditions .

Advanced Research Questions

Q. What strategies ensure enantiomeric purity during synthesis and scaling?

- Methodological Answer : Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) during key steps. Monitor enantiomeric excess (ee) via chiral HPLC with a UV/Vis detector. Enzymatic resolution (e.g., lipase-mediated hydrolysis) may enhance selectivity. For large-scale production, optimize crystallization conditions to favor the (S)-enantiomer .

Q. What reaction mechanisms explain the compound’s participation in nucleophilic substitutions or cross-coupling reactions?

- Methodological Answer : The amino and hydroxyl groups act as nucleophiles in SN2 reactions, while the trifluoromethyl group stabilizes intermediates via electron-withdrawing effects. For cross-coupling (e.g., Suzuki-Miyaura), pre-functionalize the aryl ring with a boronic ester. Computational DFT studies can model transition states to predict regioselectivity .

Q. How can researchers design experiments to elucidate its biological targets (e.g., neurotransmitter receptors)?

- Methodological Answer : Perform competitive radioligand binding assays using ³H-labeled ligands for serotonin or dopamine receptors. Pair with knockout cell lines to confirm specificity. Molecular docking (e.g., AutoDock Vina) predicts binding affinities, validated by mutagenesis studies on receptor active sites .

Q. How should contradictions in solubility or bioactivity data across studies be addressed?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., buffer pH, temperature). Compare salt forms (hydrochloride vs. free base) and assess impurities via LC-MS. Meta-analyses of published data can identify confounding variables (e.g., assay sensitivity differences) .

Q. What computational approaches predict its pharmacokinetic behavior or toxicity?

- Methodological Answer : Use QSAR models to estimate logP, blood-brain barrier permeability, and metabolic stability. Molecular dynamics (MD) simulations (e.g., GROMACS) model protein-ligand interactions over time. Toxicity predictions via tools like ProTox-II assess hepatotoxicity or mutagenicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.